Gnetupendin B
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Overview
Description
GnetupendinB is a stilbenoid compound isolated from the lianas of Gnetum pendulum C. Y. Cheng. Stilbenoids are a type of natural phenol and are known for their diverse biological activities. GnetupendinB, along with its counterpart GnetupendinA, has been studied for its potential medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
GnetupendinB is typically isolated from the lianas of Gnetum pendulum through a series of extraction and purification processes. The isolation involves solvent extraction followed by chromatographic techniques to purify the compound. The structure of GnetupendinB is determined using spectral evidence, especially 2D NMR spectroscopic techniques .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of GnetupendinB. Most of the available data pertains to laboratory-scale isolation and purification from natural sources.
Chemical Reactions Analysis
Types of Reactions
GnetupendinB, being a stilbenoid, can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert GnetupendinB into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring of GnetupendinB.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro stilbenoids.
Scientific Research Applications
Chemistry: It serves as a model compound for studying stilbenoid chemistry and reactions.
Medicine: Its potential therapeutic effects against viral infections and other diseases are being explored.
Mechanism of Action
GnetupendinB exerts its effects primarily through its interaction with viral neuraminidase, an enzyme crucial for the replication of influenza viruses. By inhibiting neuraminidase, GnetupendinB prevents the release of new viral particles from infected cells, thereby reducing the spread of the virus .
Comparison with Similar Compounds
Similar Compounds
Resveratrol: Another well-known stilbenoid with antioxidant and anti-inflammatory properties.
Isorhapontigenin: Exhibits similar antiviral activities.
ShegansuB: Another compound isolated from with potential medicinal properties.
Uniqueness of GnetupendinB
GnetupendinB is unique due to its specific structural features and potent anti-influenza activity. Its ability to inhibit neuraminidase distinguishes it from other stilbenoids, making it a promising candidate for antiviral drug development .
Properties
Molecular Formula |
C22H20O6 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-[(3,4-dihydroxyphenyl)methyl]-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C22H20O6/c1-28-22-10-13(3-7-19(22)25)2-5-15-11-16(23)12-20(26)17(15)8-14-4-6-18(24)21(27)9-14/h2-7,9-12,23-27H,8H2,1H3/b5-2+ |
InChI Key |
DHOWKHPVWVNKPP-GORDUTHDSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=C(C(=CC(=C2)O)O)CC3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=C(C(=CC(=C2)O)O)CC3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
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